7-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide
Description
7-Methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide is a synthetic hybrid compound combining a benzofuran core with a 1,2,3-triazole moiety and a pyridinyl substituent. The benzofuran ring is substituted with a methoxy group at the 7-position, while the triazole is linked to a pyridin-3-yl group via a methylene bridge. The pyridinyl group introduces nitrogen-based aromaticity, which may enhance solubility and binding interactions with biological targets compared to purely hydrocarbon substituents .
Properties
IUPAC Name |
7-methoxy-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-25-15-6-2-4-12-8-16(26-17(12)15)18(24)20-9-13-11-23(22-21-13)14-5-3-7-19-10-14/h2-8,10-11H,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOWELJCSSEQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction. The key steps include:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate precursors.
- Triazole Ring Formation : The incorporation of the pyridine moiety is facilitated by a click chemistry approach, often utilizing azide and alkyne coupling reactions.
- Final Amide Bond Formation : The final product is obtained by reacting the benzofuran intermediate with the triazole derivative under suitable conditions.
Anticancer Activity
Recent studies have demonstrated that compounds containing benzofuran and triazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Efficacy : In vitro studies showed that derivatives similar to this compound displayed selective cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer), HL-60 (acute promyelocytic leukemia), and A549 (lung cancer) with IC50 values ranging from 0.62 µM to 1.60 µM .
Antimicrobial Activity
The compound has also shown promising antifungal activity. In studies evaluating a series of benzofuran-triazole hybrids, moderate antifungal effects were observed against both white and brown rot fungi . The mechanism appears to involve disruption of fungal cell wall synthesis.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cell proliferation in cancer cells.
- Induction of Apoptosis : Evidence suggests that treatment with similar compounds can trigger apoptotic pathways in cancer cells .
- Disruption of Cellular Signaling : By interacting with specific receptors or enzymes, the compound may alter cellular signaling pathways that lead to growth inhibition.
Case Studies
Several case studies have highlighted the potential of triazole-containing compounds in drug discovery:
- Study on Anticancer Activity : A study evaluated a series of triazole derivatives against different cancer cell lines and found that modifications on the triazole ring significantly influenced anticancer activity .
- Antifungal Efficacy : Another research focused on the antifungal properties of benzofuran-triazole hybrids, reporting effective growth inhibition at low concentrations compared to standard antifungal agents like ketoconazole .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the triazole moiety is significant due to its ability to interact with various biological targets associated with cancer cell proliferation and survival.
Case Studies:
- In vitro studies demonstrated that derivatives of benzofuran compounds exhibit cytotoxicity against several cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism is believed to involve the inhibition of specific kinases that are crucial for tumor growth and metastasis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders.
Research Findings:
- Studies indicate that compounds with similar structures have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory pathways .
Example Data:
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of this compound. The ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.
Findings:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The antifungal efficacy and structural features of 7-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide can be contextualized against benzofuran-triazole hybrids reported in recent studies. Below is a comparative analysis based on substituent effects and biological activity:
Substituent Variations and Antifungal Activity
Key analogs from the literature include:
- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine substituent in 8b (electron-withdrawing) showed marginally higher activity than methyl (8a) or methoxy (8d) groups (electron-donating), suggesting that electronic effects influence fungal target interactions .
- Pyridinyl vs. Benzyl Substituents: The target compound replaces the benzyl group in 8a–8d with a pyridin-3-yl moiety. However, this remains speculative without direct antifungal data for the target compound.
- Methoxy Positioning : The target compound’s methoxy group is located on the benzofuran ring (7-position), whereas 8d’s methoxy is on the benzyl substituent. Ring-positioning differences could alter molecular geometry, solubility, or metabolic stability.
Structural and Physicochemical Properties
- Lipophilicity : Pyridinyl groups generally reduce lipophilicity compared to benzyl substituents, which may impact cell membrane penetration in fungal organisms.
Q & A
Q. What are the optimized synthetic routes for preparing 7-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves three key steps:
Benzofuran Core Formation : Cyclization of substituted phenols with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to generate the 7-methoxybenzofuran scaffold .
Triazole-Pyridine Integration : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl-substituted benzofuran and 3-azidopyridine to introduce the triazole-pyridine moiety. Solvents like DMF or THF and temperatures of 60–80°C are optimal for high regioselectivity .
Carboxamide Functionalization : Coupling the methylene-triazole intermediate with benzofuran-2-carboxylic acid using EDCI/HOBt in dichloromethane, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Yield Optimization: Adjusting stoichiometry (1:1.2 for CuAAC) and catalyst loading (5 mol% CuI) improves yields to ~70–80% .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substitution patterns. Key signals include:
- Benzofuran: δ 7.2–7.6 ppm (aromatic protons), δ 3.9 ppm (OCH₃).
- Triazole-CH₂: δ 4.5–5.0 ppm (multiplet).
- Pyridine: δ 8.5–9.0 ppm (pyridyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₀H₁₆N₅O₃: 386.1254) ensures molecular integrity .
- X-Ray Crystallography : Resolves spatial arrangement of the triazole-pyridine group relative to the benzofuran core (if single crystals are obtainable) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Anticancer Activity : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure. Include cisplatin as a positive control .
- Antimicrobial Screening : Broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest promising activity .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) at 10 µM compound concentration. ≥50% inhibition at this dose warrants dose-response studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the pyridine or benzofuran rings) affect biological activity?
- Methodological Answer :
- Pyridine Substituents : Replace the pyridin-3-yl group with pyridin-2-yl or pyridin-4-yl analogs. Example: Pyridin-4-yl substitution reduces EGFR inhibition by 40% due to steric clashes in the ATP-binding pocket .
- Benzofuran Modifications : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance metabolic stability. LogP increases by 0.5 units, improving membrane permeability .
- Triazole Linker : Replace the methylene group with ethylene to assess flexibility. Activity drops by 60%, indicating rigid spacing is critical for target engagement .
Data Interpretation: Use molecular docking (AutoDock Vina) to correlate structural changes with binding affinity trends .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Solubility : Use shake-flask method (PBS pH 7.4). Low solubility (<10 µg/mL) may explain poor in vivo absorption. Consider nanoformulation (e.g., liposomes) .
- Metabolic Stability : Incubate with liver microsomes (human/rat). Half-life <30 minutes suggests rapid clearance. Introduce deuterium at metabolically labile sites (e.g., triazole-CH₂) .
- In Vivo Models : Administer compound (10 mg/kg, IV/oral) in xenograft mice. If tumor growth inhibition (TGI) <50%, optimize dosing frequency or use combination therapy .
Q. What mechanistic insights explain this compound’s dual activity against kinases and microbial targets?
- Methodological Answer :
- Kinase Inhibition : Surface plasmon resonance (SPR) confirms direct binding to EGFR (KD = 120 nM). The triazole-pyridine group occupies the hydrophobic back pocket, while the benzofuran carboxamide mimics ATP’s adenine .
- Antimicrobial Action : Time-kill assays reveal bactericidal effects at 4× MIC. Synergy with β-lactams (FIC index ≤0.5) suggests disruption of penicillin-binding protein (PBP) pathways .
- Cross-Reactivity Risk : Screen against 50+ human kinases (DiscoverX panel) to assess selectivity. Off-target hits (e.g., VEGFR2) may necessitate structural refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
